N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the use of transition-metal catalysts and photoredox reactions to achieve regioselective synthesis . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, may employ multicomponent reactions and green chemistry approaches to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry are also utilized to scale up production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using halogenating agents or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 1-Phenyl-3,4,5-substituted pyrazoles
Uniqueness
N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-ethyl-3-methoxy-1-methyl-N-propylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H19N3O2/c1-5-7-14(6-2)11(15)9-8-13(3)12-10(9)16-4/h8H,5-7H2,1-4H3 |
InChI Key |
VGRUIIKCBCNYBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)C(=O)C1=CN(N=C1OC)C |
Origin of Product |
United States |
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